molecular formula C3H7NO2S B1603927 N-Methylethenesulfonamide CAS No. 27325-97-9

N-Methylethenesulfonamide

Cat. No. B1603927
CAS RN: 27325-97-9
M. Wt: 121.16 g/mol
InChI Key: MVUKBEZYHBERNA-UHFFFAOYSA-N
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Description

“N-Methylethenesulfonamide” is a chemical compound with the molecular formula C3H7NO2S . It has a molecular weight of 121.16 .


Molecular Structure Analysis

The molecular structure of “N-Methylethenesulfonamide” consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms . The exact structure is not clearly mentioned in the available resources.


Physical And Chemical Properties Analysis

“N-Methylethenesulfonamide” has a boiling point of 180.5°C at 760mmHg and a density of 1.176g/cm3 . The exact physical and chemical properties are not clearly mentioned in the available resources.

Scientific Research Applications

Nanomaterial Synthesis

  • Scientific Field : Nanotechnology .
  • Application Summary : Nanomaterials, which have dimensions in the range of 1 to 100 nm, can be produced with outstanding magnetic, electrical, optical, mechanical, and catalytic properties . Compounds like N-Methylethenesulfonamide could potentially be used in the synthesis of these nanomaterials.
  • Methods and Procedures : The properties of nanomaterials can be tuned as desired via precisely controlling the size, shape, synthesis conditions, and appropriate functionalization .
  • Results and Outcomes : Exceptionally high surface areas can be achieved through the rational design of nanomaterials .

Biological Applications of Metal-Supported Nanomaterials

  • Scientific Field : Biomedical Sciences .
  • Application Summary : Metal-supported nanomaterials have shown significant therapeutic effect in medical science . They have been used in various areas such as antibacterial, antifungal, anticancer, and more .
  • Methods and Procedures : The mechanisms related to the interaction of nanoparticles with animal and plant cells can be used to establish its significant role and to improve their activity in health and medical applications .
  • Results and Outcomes : It is expected that metal-supported nanomaterials play an outstanding role not only in medical but also in other important areas .

Biomedical Applications of Nanoparticles

  • Scientific Field : Biomedical Engineering .
  • Application Summary : Researchers have exploited nanomaterial features by grafting different groups on them, thus making nanoparticles suitable for biomedical applications .
  • Methods and Procedures : Applications of nanomaterials in bioimaging, skincare, tissue-engineered scaffolds, drug delivery systems, biosensors, and wound healing, as well as in the food industry, have been presented .
  • Results and Outcomes : Nanoparticles have shown promise in a variety of biomedical applications, offering potential improvements in diagnostic and therapeutic capabilities .

Fluorescent Nanomaterials for Biomedical Applications

  • Scientific Field : Biomedical Sciences .
  • Application Summary : With the rapid development of nanotechnology, new types of fluorescent nanomaterials (FNMs) have been springing up in the past two decades . The nanometer scale endows FNMs with unique optical properties which play a critical role in their applications in bioimaging and fluorescence-dependent detections .
  • Methods and Procedures : Scientists have poured much time and effort in the research of fluorescent nanomaterials, and the relevant achievements on synthesis and applications are more than inspiring . The shape, size and structure of fluorescent nanomaterials determine their physical and chemical properties, which have huge influences on their performances .
  • Results and Outcomes : The optimal experimental conditions of synthesis contribute to the most suitable size, morphology and stability of fluorescent nanomaterials .

Cellulose-Based Electrospun Nanofibers

  • Scientific Field : Material Science .
  • Application Summary : This review summarizes and discusses the latest progress in cellulose-based electrospun nanofibers, including their construction methods and conditions, various available raw materials, and applications in multiple areas .
  • Methods and Procedures : The construction methods and conditions, various available raw materials are used for the synthesis of cellulose-based electrospun nanofibers .
  • Results and Outcomes : These nanofibers have applications in multiple areas such as water treatment, biomaterials, sensors, electro-conductive materials, active packaging, and so on .

Metal Nanoparticles as Nanocarriers

  • Scientific Field : Nanomedicine .
  • Application Summary : The noble metal nanoparticles are considered as more specific and multipurpose agents with a diversity of biomedical applications considering their use in extremely sensitive investigative assays, radiotherapy enhancement, gene delivery, thermal ablation, and drug delivery .
  • Methods and Procedures : The synthesis and application of these nanoparticles are a hot research topic .
  • Results and Outcomes : These nanoparticles have shown promise in a variety of biomedical applications, offering potential improvements in diagnostic and therapeutic capabilities .

Safety And Hazards

“N-Methylethenesulfonamide” may pose certain hazards. It’s important to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment .

properties

IUPAC Name

N-methylethenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2S/c1-3-7(5,6)4-2/h3-4H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUKBEZYHBERNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80619598
Record name N-Methylethenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methylethenesulfonamide

CAS RN

27325-97-9
Record name N-Methylethenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27325-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methylethenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethenesulfonamide, N-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.696
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
S Senger, C Chan, MA Convery, JA Hubbard… - Bioorganic & medicinal …, 2007 - Elsevier
… Scans of the dihedral angles were performed in the simple model systems N-methylethenesulfonamide (M1) and N-methylethylsulfonamide (M2) with the Gaussian98 12 suite of …
Number of citations: 37 www.sciencedirect.com
K Kaliyaperumal, R Velayuthaperumal, P Shaw… - …, 2021 - thieme-connect.com
A photocatalyzed and highly efficient trifluoromethylation of N-arylvinylsulfonamides using commercially available CF 3 SO 2 Cl as the trifluoromethyl radical source under blue LEDs is …
Number of citations: 6 www.thieme-connect.com
KNM Nguyen - 2022 - rave.ohiolink.edu
Sultams are important heterocycles with promising bioactivities. Not much effort has been expanded to develop new method to synthesize sultams. Previously synthetic strategies have …
Number of citations: 0 rave.ohiolink.edu
CS Leung, SSF Leung, J Tirado-Rives… - Journal of medicinal …, 2012 - ACS Publications
The effects of addition of a methyl group to a lead compound on biological activity are examined. A literature analysis of >2000 cases reveals that an activity boost of a factor of 10 or …
Number of citations: 337 pubs.acs.org
S Feizi, F Ziaie, M Ghandi - Radiochimica Acta, 2015 - degruyter.com
… Then 1 mmol of (E)-2-(4-Chlorophenyl)-N-(2-formyl-4methoxyphenyl)-N-methylethenesulfonamide was added to the solution and the mixture was heated under reflux for 18 h. The …
Number of citations: 3 www.degruyter.com
Y Ito, A Kimura, T Osawa, Y Hari - The Journal of Organic …, 2018 - ACS Publications
A concise approach for the synthesis of the 5′-carba analogs of nucleoside 5′-phosphates from 2′-deoxy-5′-O-phthalimidonucleosides by a visible-light-mediated deformylative 1,4…
Number of citations: 15 pubs.acs.org
M Ghandi, S Sheibani, M Sadeghzadeh… - Journal of the Iranian …, 2013 - Springer
An efficient catalyst-free and diastereoselective synthesis of novel dihydropyrano[2,3-d]pyrimidine and dihydropyrano[3,2-c]chromen-annulated benzosultams is described. A number of …
Number of citations: 10 link.springer.com
JP SHEPHERD - 1978 - search.proquest.com
University Microfilms International Page 1 INFORMATION TO USERS This material was produced from a microfilm copy of the original document. While the most advanced …
Number of citations: 3 search.proquest.com
F Hirayama, H Koshio, T Ishihara, S Watanuki… - Bioorganic & medicinal …, 2002 - Elsevier
Factor Xa (FXa) is a serine protease which plays a pivotal role in the coagulation cascade. The inhibition of FXa has received great interest as a potential target for the development of …
Number of citations: 38 www.sciencedirect.com
AC Giddens, SA Gamage, JD Kendall, WJ Lee… - Bioorganic & Medicinal …, 2019 - Elsevier
Replacing one of the morpholine groups of the phosphatidylinositol 3-kinase (PI3K) inhibitor ZSTK474 with a variety of sulfonamide-linked solubilizing substituents produced a new …
Number of citations: 14 www.sciencedirect.com

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